Patent-Defined Pharmacophoric Advantage: 4-Oxo Group Required for CH24H Inhibition
Patent HK1196368B specifically claims 1-arylcarbonyl-4-oxy-piperidine compounds, including the target 4-(4-oxopiperidine-1-carbonyl)benzonitrile, as cholesterol 24-hydroxylase (CH24H) inhibitors for treating Alzheimer's disease and other neurodegenerative conditions. The claims explicitly require the 4-oxy (oxo) substitution on the piperidine ring for therapeutic activity, establishing a structural imperative that distinguishes this compound from 4-unsubstituted or 4-alkyl piperidine analogs, which are absent from the patent's active claims [1]. This represents a qualitative differentiation with direct procurement consequences: compounds lacking the 4-oxo group are unfit for CH24H-targeted programs.
| Evidence Dimension | Pharmacophoric requirement for CH24H inhibitory activity |
|---|---|
| Target Compound Data | 4-oxo substitution present as required by patent claims |
| Comparator Or Baseline | 4-unsubstituted piperidine or 4-alkyl piperidine analogs (not claimed in HK1196368B for CH24H inhibition) |
| Quantified Difference | Qualitative structural requirement; exact IC50 values not publicly disclosed for this specific intermediate, but patent examples with 4-oxy substitution demonstrate inhibitory activity sufficient for therapeutic development. |
| Conditions | Patent claims and pharmacological rationale for cholesterol 24-hydroxylase (CH24H, CYP46A1) inhibition in neurodegenerative disease models. |
Why This Matters
Procurement of the wrong piperidine analog (e.g., unsubstituted or 4-hydroxy) directly compromises target engagement and lead validity in CH24H-focused drug discovery programs.
- [1] HK1196368B Patent. 1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases. Published 2017. View Source
